1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid
Overview
Description
“1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid” is a compound that contains an indole nucleus, which is a key component in many biologically active compounds . It’s part of a class of compounds known as benzimidazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole” has been synthesized and characterized by elemental analysis, IR and 1H-NMR spectroscopy, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . The compound “1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole” was found to crystallize in the triclinic space group .Chemical Reactions Analysis
Benzene derivatives, like the one , undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, 2-chlorobenzoic acid, a related compound, has been found to have a molar mass of 156.565 .Mechanism of Action
Target of Action
Similar compounds have been found to target methionine aminopeptidase in escherichia coli . This enzyme plays a crucial role in protein synthesis and regulation, making it a potential target for this compound.
Mode of Action
Compounds with similar structures often interact with their targets through processes like free radical reactions, nucleophilic substitution, or oxidation . The compound may bind to its target enzyme and inhibit its function, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been known to affect various pathways related to protein synthesis and regulation . The inhibition of these pathways can lead to downstream effects such as altered gene expression or disrupted cellular functions.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, impacting their bioavailability and overall effect.
Action Environment
The action, efficacy, and stability of 1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMMRRCLTYHTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=CC=C3Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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